N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride
Overview
Description
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is a chemical compound with the molecular formula C6H8ClN3O. It is known for its unique structure, which includes a pyrazole ring substituted with hydroxy, methyl, and carbonimidoyl chloride groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the hydroxy and carbonimidoyl chloride groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, as well as safe handling of reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form different derivatives.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, while substitution reactions can produce a range of substituted pyrazoles .
Scientific Research Applications
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonimidoyl chloride group can react with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the hydroxy and chloride groups.
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but has a carboxamide group instead of carbonimidoyl chloride.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of carbonimidoyl chloride.
Uniqueness
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4Z)-N-hydroxy-1,5-dimethylpyrazole-4-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYZLWGGLSQRLW-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704251-79-5 | |
Record name | N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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